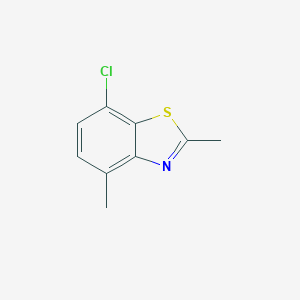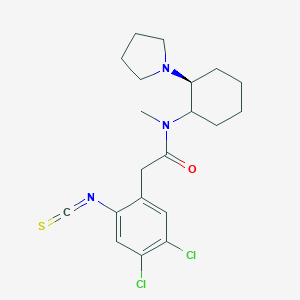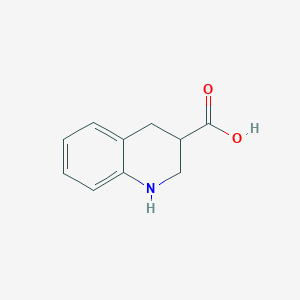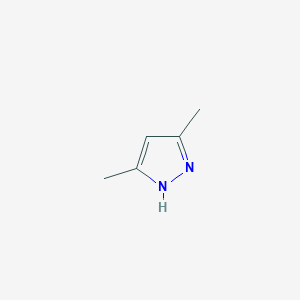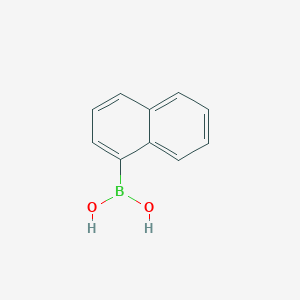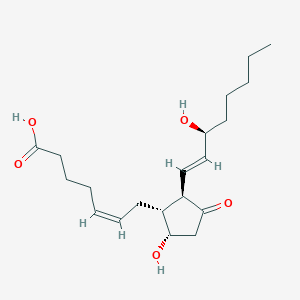
prostaglandin D2
Overview
Description
Prostaglandin D2 is a prostaglandin that plays a significant role in various physiological and pathological processes. It is a major prostaglandin produced by mast cells and is involved in the recruitment of T helper type 2 cells, eosinophils, and basophils. This compound is found in large amounts in the brain and mast cells and is critical in the development of allergic diseases such as asthma .
Mechanism of Action
Target of Action
Prostaglandin D2 (PGD2) primarily targets two G-protein-coupled receptors, the This compound receptor 1 (DP1) and This compound receptor 2 (DP2) . These receptors are mainly expressed by key cells involved in type 2 immune responses, including T H 2 cells, type 2 innate lymphoid cells, and eosinophils .
Mode of Action
PGD2 is a lipid mediator, predominantly released from mast cells, but also by other immune cells such as T H 2 cells and dendritic cells . It exerts its biological functions via its interaction with DP1 and DP2 receptors . Increased PGD2 production induces significant inflammatory cell chemotaxis and degranulation via its interaction with the DP2 receptor .
Biochemical Pathways
The synthesis of PGD2 occurs through the arachidonic acid cascade, with the final conversion from PGH2 done by PGD2 synthase (PTGDS) . In the brain, production occurs via an alternative pathway through the soluble, secreted enzyme β-trace . The DP2 receptor pathway is a novel and important therapeutic target for asthma, as it leads to the release of pro-inflammatory cytokines and harmful cationic proteases .
Pharmacokinetics
It is known that pgd2 is released upon activation of mast cells and is also synthesized by alveolar macrophages .
Result of Action
The interaction of PGD2 with its receptors has serious consequences in the pulmonary milieu, including the release of pro-inflammatory cytokines and harmful cationic proteases . This leads to tissue remodeling, mucus production, structural damage, and compromised lung function . Moreover, PGD2 is critical to the development of allergic diseases such as asthma .
Action Environment
The action of PGD2 can be influenced by various environmental factors. For instance, its concentration in asthma patients is 10 times higher than in control patients, especially after it is brought into contact with allergens, air pollution, secondhand smoke, and smoke . Therefore, the environment plays a significant role in the action, efficacy, and stability of PGD2.
Biochemical Analysis
Biochemical Properties
PGD2 interacts with various enzymes, proteins, and other biomolecules. It mainly exerts its biological functions via two G-protein-coupled receptors, the PGD2 receptor 1 (DP1) and 2 (DP2) . The principal cyclooxygenase metabolite of arachidonic acid, PGD2, is released upon activation of mast cells and is also synthesized by alveolar macrophages .
Cellular Effects
PGD2 has significant effects on various types of cells and cellular processes. It is known to recruit Th2 cells, eosinophils, and basophils . In the context of asthma, PGD2 is linked to the development and progression of the disease, with its increased production inducing significant inflammatory cell chemotaxis and degranulation via its interaction with the DP2 receptor .
Molecular Mechanism
At the molecular level, PGD2 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, PGD2 binds to the receptor PTGDR (DP1), as well as CRTH2 (DP2) . The interaction of PGD2 with these receptors leads to various biological actions, including bronchoconstriction, platelet-activating-factor-inhibition, and cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PGD2 can change over time. For instance, in a rat model of neuroinflammation, PGD2 treatment induced progressive Parkinson’s disease-like pathology . This suggests that PGD2 can have long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of PGD2 can vary with different dosages in animal models. For example, in a study investigating the effects of intrathecal administration of PGD2 on stress-induced analgesia in rats, it was found that central microinjection of PGD2 could attenuate acute stress-induced analgesia in male rats .
Metabolic Pathways
PGD2 is involved in various metabolic pathways. It is a major product of the cyclooxygenase pathway, which is implicated in inflammatory bowel diseases . The final conversion from PGH2 to PGD2 is done by PGD2 synthase (PTGDS) .
Transport and Distribution
PGD2 is transported and distributed within cells and tissues. It is predominantly released from mast cells and is also synthesized by other immune cells such as T H 2 cells and dendritic cells . This suggests that PGD2 can be localized in various cell types and tissues.
Subcellular Localization
It is known that PGD2 is the most abundant prostaglandin in the mammalian brain , suggesting that it may be localized in specific compartments or organelles within brain cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Prostaglandin D2 is synthesized through the arachidonic acid cascade. The final conversion from prostaglandin H2 to this compound is catalyzed by this compound synthase . The synthesis involves the isomerization of prostaglandin H2, a common precursor of prostaglandins, to produce this compound with 9-hydroxy and 11-keto groups .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from biological sources, such as mast cells or brain tissues. The process includes the use of specific enzymes like this compound synthase to catalyze the conversion of prostaglandin H2 to this compound .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin D2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and metabolism.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions involve the conversion of this compound to other prostaglandins or related compounds.
Substitution: Substitution reactions involve the replacement of functional groups in this compound.
Major Products Formed: The major products formed from the reactions of this compound include various prostaglandin metabolites, such as prostaglandin F2α and prostaglandin J2 .
Scientific Research Applications
Prostaglandin D2 has numerous scientific research applications across various fields:
Comparison with Similar Compounds
Prostaglandin E2: Involved in inflammation and pain regulation.
Prostaglandin F2α: Plays a role in uterine contractions and regulation of the reproductive system.
Thromboxane A2: Involved in platelet aggregation and vasoconstriction.
Leukotriene B4: Plays a role in inflammation and immune responses.
Uniqueness of Prostaglandin D2: this compound is unique in its role in allergic diseases and its specific receptors, which mediate its effects on bronchoconstriction and vasodilation. Its involvement in hair growth inhibition and potential therapeutic applications in treating hair loss and cancer further highlight its distinct properties .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMBVRSPMRCCGG-OUTUXVNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30897162 | |
| Record name | Prostaglandin D2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30897162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prostaglandin D2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001403 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
41598-07-6 | |
| Record name | PGD2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41598-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prostaglandin D2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041598076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prostaglandin D2 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02056 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prostaglandin D2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30897162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prostaglandin D(2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROSTAGLANDIN D2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXY07S6CZ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prostaglandin D2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001403 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
56 - 57 °C | |
| Record name | Prostaglandin D2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001403 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




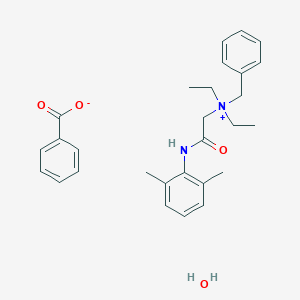

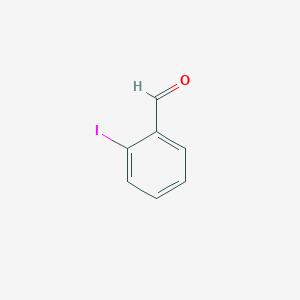
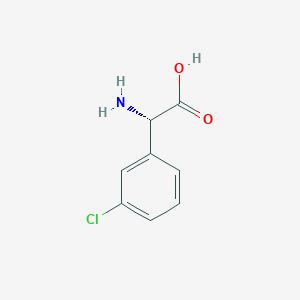
![2-[(2-Hydroxy-2-phenylacetyl)amino]butanoic acid](/img/structure/B48342.png)
